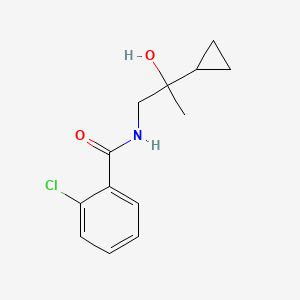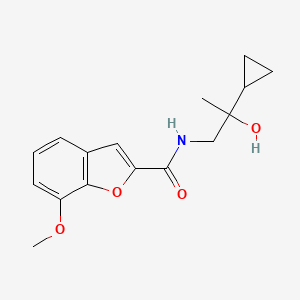![molecular formula C18H22N2O6S2 B6488528 3-[2,4-dimethyl-3-(N-methylbenzenesulfonamido)benzenesulfonamido]propanoic acid CAS No. 887220-88-4](/img/structure/B6488528.png)
3-[2,4-dimethyl-3-(N-methylbenzenesulfonamido)benzenesulfonamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,4-Dimethyl-3-(N-methylbenzenesulfonamido)benzenesulfonamido]propanoic acid, also known as 3-MBS-MBS-PA, is a synthetic carboxylic acid used in a variety of scientific research applications. It is a derivative of the carboxylic acid family, and is composed of two benzene rings connected by a sulfonamide group. This acid is used in various laboratory experiments due to its unique properties and reactivity.
Scientific Research Applications
3-[2,4-dimethyl-3-(N-methylbenzenesulfonamido)benzenesulfonamido]propanoic acid is used in various scientific research applications. It is used in the synthesis of various compounds, such as peptides, amides, and amino acids, which are used in the study of drug metabolism and pharmacology. It is also used in the synthesis of various polymers and copolymers systems, which are used in the study of drug delivery systems. Additionally, this compound is used in the synthesis of various fluorescent probes, which are used in the study of cell signaling pathways.
Mechanism of Action
The mechanism of action of 3-[2,4-dimethyl-3-(N-methylbenzenesulfonamido)benzenesulfonamido]propanoic acid is not well understood. However, it is believed to act as a proton donor, which can be used to catalyze the formation of various compounds. Additionally, it is believed to interact with the active sites of enzymes, which can be used to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to interact with the active sites of enzymes, which can be used to modulate their activity. Additionally, it is believed to have some antioxidant properties, which can be used to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[2,4-dimethyl-3-(N-methylbenzenesulfonamido)benzenesulfonamido]propanoic acid in laboratory experiments is its ability to easily form various compounds. Additionally, it is relatively inexpensive and can be easily synthesized. However, it is important to note that this compound is a relatively reactive compound and can potentially cause damage to cells and other biological materials. Therefore, it should be used with caution in laboratory experiments.
Future Directions
There are a number of potential future directions for the use of 3-[2,4-dimethyl-3-(N-methylbenzenesulfonamido)benzenesulfonamido]propanoic acid. One potential direction is the use of this compound in the synthesis of various polymers and copolymers systems, which can be used to study drug delivery systems. Additionally, this compound could be used in the synthesis of various fluorescent probes, which can be used to study cell signaling pathways. Finally, this compound could be used in the development of new drugs, as it has been shown to interact with the active sites of enzymes.
Synthesis Methods
The synthesis method of 3-[2,4-dimethyl-3-(N-methylbenzenesulfonamido)benzenesulfonamido]propanoic acid involves a multi-step synthesis process. The first step involves the reaction of 2,4-dimethyl-3-methylbenzenesulfonamide with propionic anhydride. This reaction yields a compound with a sulfonamide group, a carboxylic acid, and a methylbenzene group. In the second step, this compound is reacted with thionyl chloride, resulting in the formation of a sulfonyl chloride. Finally, this sulfonyl chloride is reacted with sodium hydroxide, yielding this compound as the final product.
Properties
IUPAC Name |
3-[[3-[benzenesulfonyl(methyl)amino]-2,4-dimethylphenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-13-9-10-16(27(23,24)19-12-11-17(21)22)14(2)18(13)20(3)28(25,26)15-7-5-4-6-8-15/h4-10,19H,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDZVMSEZKKHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)O)C)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6488463.png)

![2-(2-methylphenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488474.png)

![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one](/img/structure/B6488489.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B6488494.png)
![2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B6488505.png)
![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6488508.png)

![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B6488513.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6488517.png)
![2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6488533.png)
